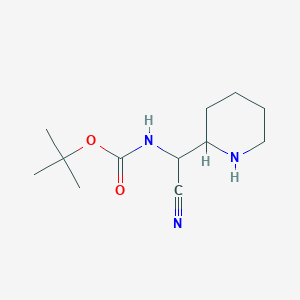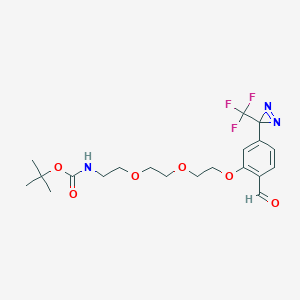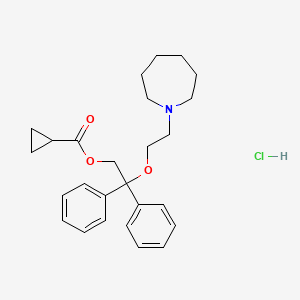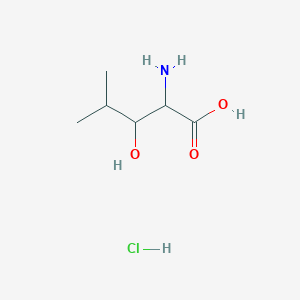![molecular formula C60H86N4O2S5 B14782835 3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B14782835.png)
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde is a complex organic compound with a unique structure This compound is characterized by its multiple rings, sulfur and nitrogen atoms, and long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of the various substituents. Typical synthetic routes may include:
Cyclization reactions: to form the octacyclic core.
Alkylation reactions: to introduce the ethylheptyl and undecyl groups.
Thiation and azation reactions: to incorporate sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch synthesis: in specialized reactors.
Purification steps: such as chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: may yield sulfoxides or sulfones.
Reduction: may yield amines or thiols.
Substitution: may yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: As a potential drug candidate with unique pharmacological properties.
Industry: As a component in materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism by which this compound exerts its effects will depend on its interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Incorporating into membranes: and altering their properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other polycyclic molecules with sulfur and nitrogen atoms, such as:
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen.
Azepines: Compounds with a seven-membered ring containing nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings, substituents, and functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C60H86N4O2S5 |
|---|---|
Molekulargewicht |
1055.7 g/mol |
IUPAC-Name |
3,27-bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C60H86N4O2S5/c1-7-13-17-19-21-23-25-27-29-33-43-45(39-65)67-59-53-57(69-55(43)59)47-49-50(62-71-61-49)48-52(51(47)63(53)37-35-41(11-5)31-15-9-3)64(38-36-42(12-6)32-16-10-4)54-58(48)70-56-44(46(40-66)68-60(54)56)34-30-28-26-24-22-20-18-14-8-2/h39-42H,7-38H2,1-6H3 |
InChI-Schlüssel |
CFUAJOQUXFKYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CCC(CC)CCCC)CCC(CC)CCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


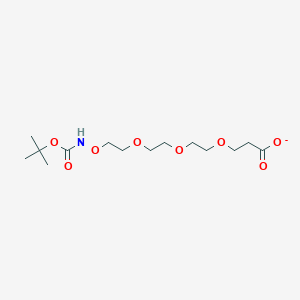
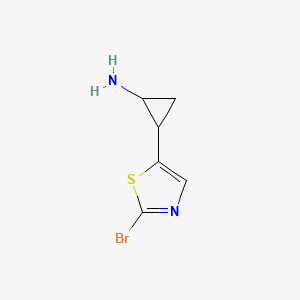
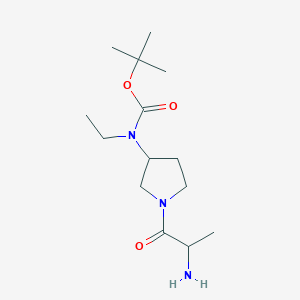
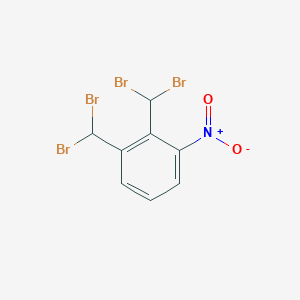

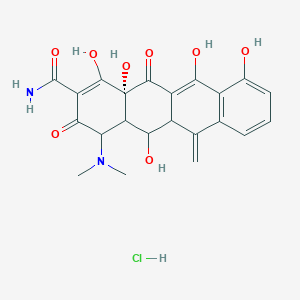
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
